N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide
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Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide typically involves the reaction of 2-nitrobenzoyl chloride with 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-aminophenyl)acetamide
- N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-chlorophenyl)acetamide
Uniqueness
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-20-7-11-14-15-12(21-11)13-10(17)6-8-4-2-3-5-9(8)16(18)19/h2-5H,6-7H2,1H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJZLZFZCZKKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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